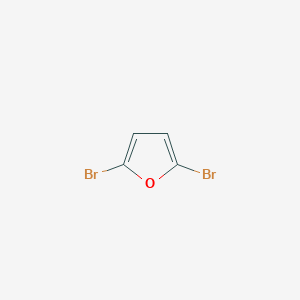

2,5-Dibromofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACYYWKMIJOHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446875 | |

| Record name | 2,5-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-00-7 | |

| Record name | 2,5-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dibromofuran from Furan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromofuran from furan, a key intermediate in organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and offers insights into the reaction's mechanistic aspects and potential challenges.

Introduction

Furan and its derivatives are fundamental heterocyclic scaffolds present in numerous natural products and pharmaceutical agents. The introduction of bromine atoms into the furan ring at the 2 and 5 positions significantly enhances its utility as a synthetic building block, enabling a variety of cross-coupling reactions and further functionalization. The direct bromination of furan is the most common route to this compound; however, the high reactivity of the furan ring necessitates carefully controlled reaction conditions to avoid polymerization and the formation of polysubstituted byproducts.[1] This guide focuses on the prevalent methods for this transformation, providing detailed protocols and comparative data to aid researchers in the efficient and safe synthesis of this valuable compound.

Reaction Pathway and Mechanism

The synthesis of this compound from furan proceeds via an electrophilic aromatic substitution mechanism. Furan is an electron-rich aromatic heterocycle, with the positions adjacent to the oxygen atom (α-positions, C2 and C5) being particularly susceptible to electrophilic attack due to the delocalization of the oxygen lone pair electrons.

The reaction can be initiated by various brominating agents, with elemental bromine (Br₂) and N-bromosuccinimide (NBS) being the most common. The solvent plays a crucial role in moderating the reactivity of the brominating agent and influencing the reaction outcome. N,N-Dimethylformamide (DMF) is a frequently used solvent that is believed to form a complex with bromine, attenuating its reactivity and improving the selectivity of the reaction.[2]

The proposed reaction pathway is as follows:

Caption: General reaction scheme for the synthesis of this compound from furan.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using different brominating agents.

| Brominating Agent | Solvent | Molar Ratio (Furan:Bromine) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Bromine (Br₂) | DMF | 1 : 2 | -15 to -10 | 1 hour | 48 | [3][4] |

| N-Bromosuccinimide (NBS) | DMF | 1 : 2.2 | Room Temp. | Not Specified | Good (Qualitative) | [5][6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Bromination using Elemental Bromine in DMF

This protocol is adapted from the procedure described by Keegstra, M. A., et al. in Synthetic Communications (1990).[3][4]

Materials:

-

Furan

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Pentane or Hexane

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Reagent Preparation: In the flask, place a solution of furan in DMF. In the dropping funnel, place a solution of two molar equivalents of bromine in DMF.

-

Reaction: Cool the furan solution to between -15 and -10 °C. Add the bromine solution dropwise from the dropping funnel to the stirred furan solution, ensuring the temperature does not rise above -10 °C. The addition should take approximately 1 hour.

-

Work-up: After the addition is complete, pour the reaction mixture into a separatory funnel containing a mixture of pentane (or hexane) and water. Shake the mixture vigorously.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Method 2: Bromination using N-Bromosuccinimide (NBS) in DMF

While a specific detailed protocol for the dibromination of furan using NBS is not extensively documented in a single source, the following procedure is a general guide based on the known reactivity of NBS with furan and related compounds.[5][6] Researchers should optimize the conditions for their specific setup.

Materials:

-

Furan

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether or other suitable extraction solvent

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan in DMF.

-

Reagent Addition: To the stirred solution, add 2.2 molar equivalents of NBS portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

References

Physical and chemical properties of 2,5-Dibromofuran

An In-depth Technical Guide to 2,5-Dibromofuran: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, characterized by a furan ring substituted with bromine atoms at the 2 and 5 positions, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a strong, pungent odor.[1] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂O | [2][3] |

| Molecular Weight | 225.87 g/mol | [2][3] |

| CAS Number | 32460-00-7 | [1][2] |

| Appearance | Colorless to yellow to orange clear liquid | [1][2] |

| Melting Point | 7-10 °C | [2][4] |

| Boiling Point | 165 °C | [2] |

| Density | 2.11 - 2.159 g/cm³ | [2][5] |

| Refractive Index (n20D) | 1.55 - 1.562 | [2][5] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol | [1][5] |

| Storage Temperature | 2 - 8 °C or under -20°C in an inert atmosphere | [1][2] |

Reactivity and Chemical Behavior

This compound is a reactive compound that participates in various organic reactions, making it a valuable synthetic intermediate.[1] Its reactivity is primarily centered around the carbon-bromine bonds and the furan ring itself.

-

Cross-Coupling Reactions: The bromine atoms can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes it a key precursor for creating complex substituted furans.

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, further expanding its synthetic utility.[1]

-

Halogen Dance Reaction: this compound is known to undergo a "halogen dance" reaction, which involves the migration of a bromine atom to an adjacent carbon atom under the influence of a strong base like lithium diisopropylamide (LDA).[6] This reaction can be controlled to selectively synthesize different isomers of substituted dibromofurans.[6] For instance, rapid addition to one equivalent of LDA can promote the migration, while a slower addition in a solvent like tetrahydropyran (THP) can prevent it, allowing for selective substitution at the 3-position.[6]

Caption: Logical workflow of the "halogen dance" reaction of this compound.

Experimental Protocols

Synthesis of this compound

A convenient method for the synthesis of this compound is the direct bromination of furan.[7][8]

Materials:

-

Furan

-

Bromine

-

N,N-dimethylformamide (DMF)

-

N,N-diethylaniline

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Vigreux column

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place a solution of furan in N,N-dimethylformamide.

-

Cool the flask in a cooling bath.

-

Slowly add two molar equivalents of bromine to the stirred solution, maintaining the reaction temperature at a low level.

-

After the addition is complete, continue stirring for a specified period.

-

Perform a work-up procedure which typically involves pouring the reaction mixture into water and extracting with an organic solvent.

-

The combined organic extracts are dried over magnesium sulfate.[9]

-

The solvent is removed under reduced pressure.

-

Add N,N-diethylaniline to the residue and carefully distill the mixture through a 40-cm Vigreux column to obtain pure this compound.[9] This procedure can yield the product in approximately 48% yield.[7][8]

Caption: Experimental workflow for the synthesis of this compound.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for confirming the structure of this compound and its derivatives.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

An internal standard like tetramethylsilane (TMS) can be added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. The chemical shifts and coupling constants of the resulting spectra can be compared with known data for furan derivatives to confirm the structure.[10]

Applications in Research and Development

This compound is a key starting material in the synthesis of various functionalized molecules for different applications.

-

Pharmaceutical Synthesis: It is an important intermediate in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial drugs.[1][2] The furan scaffold is present in many biologically active compounds, and this compound provides a convenient entry point for creating diverse derivatives. While direct applications are in early-stage research, related furan-based structures have shown promise as inhibitors of enzymes like indoleamine-2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[1][2]

-

Material Science: this compound is utilized in the production of specialty polymers and resins.[2] Furan-containing polymers are being explored for applications in organic electronics, such as efficient solar cells, due to their electronic properties.[5][11]

-

Organic Synthesis: It serves as a versatile reactant for the synthesis of complex natural products, such as in the total synthesis of Eleutherobin.[5][11]

Caption: Applications of this compound in various scientific fields.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[12][13] | P261, P305+P351+P338 |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[12][13] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[12][13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[12][13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Storage: Store in a cool, dry, and well-ventilated area. It is often stored under an inert atmosphere and in a freezer at temperatures between 2-8 °C or as low as -20 °C.[1][2] Some commercial preparations are stabilized with magnesium oxide (MgO).[2]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 32460-00-7 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [ch.imperial.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. NMR spectroscopy [ch.imperial.ac.uk]

- 11. This compound | 32460-00-7 [chemicalbook.com]

- 12. This compound | C4H2Br2O | CID 10878846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 2,5-Dibromofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-dibromofuran (C₄H₂Br₂O), a significant heterocyclic compound in organic synthesis. Due to the limited availability of directly published experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous furan-based structures. The information herein serves as a foundational resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound, confirming the identity and purity of the compound. Due to the molecule's symmetry, the spectra are relatively simple.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal, as the two protons at the C-3 and C-4 positions are chemically equivalent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| H-3, H-4 | ~ 6.5 | Singlet (s) | Not Applicable |

Note: The precise chemical shift can vary depending on the solvent and experimental conditions.[1]

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display two distinct signals, corresponding to the two sets of equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) / ppm |

| C-2, C-5 (C-Br) | ~ 122 |

| C-3, C-4 (C-H) | ~ 115 |

Note: Carbons bonded to bromine experience a downfield shift relative to unsubstituted furan, but the specific shift is influenced by the "heavy atom effect".

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups and bonding within the this compound molecule. The key absorption bands are characteristic of the furan ring and the carbon-bromine bonds.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3140 | Aromatic C-H Stretch | Medium |

| ~ 1580 | C=C Ring Stretch | Strong |

| ~ 1480 | C=C Ring Stretch | Strong |

| ~ 1020 | C-O-C Ring Stretch | Strong |

| 590 - 690 | C-Br Stretch | Strong |

Note: The C-Br stretching vibration appears in the fingerprint region of the spectrum.[2][3] Furan ring vibrations are assigned based on data for the parent furan molecule.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of this compound.[6]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment | Notes |

| 224, 226, 228 | [C₄H₂⁷⁹Br₂O]⁺, [C₄H₂⁷⁹Br⁸¹BrO]⁺, [C₄H₂⁸¹Br₂O]⁺ | Molecular Ion Cluster (M⁺) . The characteristic 1:2:1 intensity ratio is due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[7][8] |

| 145, 147 | [M - Br]⁺ | Loss of one bromine atom. |

| 117, 119 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 66 | [M - 2Br]⁺ | Loss of both bromine atoms. |

Note: The molecular weight of this compound is 225.87 g/mol .[9]

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Instrumentation : A high-field nuclear magnetic resonance spectrometer (400 MHz or higher for ¹H) is recommended.[1]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0.00 ppm.[1]

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16-64 scans.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : 0-10 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled experiment.

-

Number of Scans : ≥1024 scans (due to low natural abundance of ¹³C).

-

Relaxation Delay : 2 seconds.

-

Spectral Width : 0-160 ppm.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

IR Spectroscopy Protocol

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation : For liquid samples like this compound, the spectrum can be acquired neat. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition :

-

Collect a background spectrum of the empty instrument (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Instrumentation : A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.

-

Ionization : Use a standard EI energy of 70 eV to induce ionization and fragmentation.[6]

-

Analysis : Scan a mass-to-charge (m/z) range of approximately 40-300 to detect the molecular ion cluster and key fragments.

-

Data Processing : The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 5. Furan [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H2Br2O | CID 10878846 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dibromofuran: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromofuran, a key halogenated heterocyclic intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the synthesis of complex natural products relevant to drug discovery. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction

This compound is a disubstituted furan, a class of aromatic heterocyclic compounds integral to a wide array of natural products and synthetic pharmaceuticals. The strategic placement of two bromine atoms at the alpha positions of the furan ring significantly influences its electronic properties and provides reactive handles for a variety of chemical transformations. This makes this compound a versatile and valuable building block for the construction of more complex molecular architectures. Its utility is notably highlighted in its application as a key precursor in the total synthesis of the potent anti-cancer agent, Eleutherobin.

Molecular Structure and Identification

The molecular structure of this compound consists of a five-membered furan ring substituted with bromine atoms at the 2 and 5 positions.

-

Chemical Name: this compound

-

CAS Number: 32460-00-7[1]

-

Molecular Formula: C₄H₂Br₂O[1]

-

Molecular Weight: 225.87 g/mol [2]

-

SMILES: BrC1=CC=C(Br)O1[1]

-

InChI Key: LACYYWKMIJOHLU-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while widely used, some commercial suppliers do not provide detailed analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 165 °C / 764 mmHg | - |

| Density | 2.159 g/cm³ | - |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | - |

Spectroscopic Data

Experimental spectroscopic data for this compound is not consistently available in the public domain. However, based on the known spectral characteristics of similar furan derivatives, the following are the expected spectroscopic signatures.

-

¹H NMR: A single signal is expected in the aromatic region (typically around 6.4-6.6 ppm) for the two equivalent protons at the 3 and 4 positions.

-

¹³C NMR: Two distinct signals are anticipated. The carbon atoms bonded to bromine (C2 and C5) would appear in the range of 120-125 ppm, while the carbons at the 3 and 4 positions would resonate at approximately 110-115 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching of the furan ring (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹), C-O-C stretching (~1000-1100 cm⁻¹), and C-Br stretching (below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) corresponding to the molecular weight.

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound is the electrophilic bromination of furan.

Synthesis of this compound via Bromination of Furan

This procedure involves the reaction of furan with two molar equivalents of bromine in a suitable solvent, typically N,N-dimethylformamide (DMF).[3][4]

Experimental Protocol:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of furan (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine (2.0 equivalents) in DMF from the dropping funnel to the stirred furan solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir for a specified period (e.g., 1 hour) at room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield this compound (reported yield: 48%).[3][4]

Caption: Synthesis of this compound from Furan.

Chemical Reactivity and Key Reactions

The bromine atoms in this compound serve as versatile functional handles for a variety of subsequent transformations, including metal-halogen exchange, "halogen dance" rearrangements, and palladium-catalyzed cross-coupling reactions.

Halogen Dance Reaction

Upon treatment with strong bases like lithium diisopropylamide (LDA), this compound can undergo a "halogen dance" reaction, where the bromine atoms migrate to different positions on the furan ring. The reaction conditions can be controlled to favor either the rearranged product or to prevent the migration and achieve substitution at the 3-position.[5]

Experimental Protocol for Halogen Dance and Quenching:

-

To a solution of lithium diisopropylamide (LDA) (0.85 equivalents) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent).

-

Allow the reaction to stir at this temperature for an extended period (e.g., 90 minutes).

-

Add the remaining portion of LDA (0.25 equivalents) and continue stirring.

-

Quench the reaction with a suitable electrophile (e.g., chlorotrimethylsilane or chlorotrimethylstannane).

-

Perform an aqueous workup and purify the product by column chromatography. Reported yields for quenching with chlorotrimethylsilane and chlorotrimethylstannane are 71% and 75%, respectively.[5]

Caption: Halogen Dance Reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This is a cornerstone reaction for the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a pressure tube, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), and a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃).

-

Seal the tube and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon) for 3-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[6] Its ability to undergo selective functionalization at the bromine-substituted carbons makes it a powerful tool for building molecular complexity.

Total Synthesis of Eleutherobin

A prominent example of the utility of this compound in the synthesis of biologically active molecules is its use as a key building block in the total synthesis of Eleutherobin. Eleutherobin is a natural product that exhibits potent anti-cancer activity through a Taxol-like mechanism of microtubule stabilization. In one of the synthetic routes, monometalation of this compound with n-butyllithium generates a lithiated furan species, which then reacts with a complex aldehyde fragment to construct a significant portion of the Eleutherobin core structure.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a highly versatile and synthetically useful building block in organic chemistry. Its straightforward synthesis and the reactivity of its carbon-bromine bonds allow for its incorporation into a wide range of complex molecules. The detailed protocols and reactivity profiles presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the furan scaffold continues to be a prevalent and important structural motif.

References

- 1. This compound 95% | CAS: 32460-00-7 | AChemBlock [achemblock.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Convenient Synthetic Procedures for 2-Bromofuran and this compound | Semantic Scholar [semanticscholar.org]

- 5. This compound [ch.imperial.ac.uk]

- 6. chemimpex.com [chemimpex.com]

Reactivity of the C-Br Bond in 2,5-Dibromofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic electronics.[1] Its two symmetrically positioned and reactive carbon-bromine (C-Br) bonds at the electron-deficient α-positions of the furan ring serve as key functional handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This technical guide provides a comprehensive overview of the reactivity of the C-Br bonds in this compound, with a focus on palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows are presented to aid in the design and execution of synthetic strategies utilizing this valuable scaffold.

Introduction: The Synthetic Utility of this compound

The furan nucleus is a prevalent motif in numerous biologically active compounds and functional materials. The introduction of bromine atoms at the 2 and 5 positions enhances the synthetic utility of the furan ring, providing two reactive sites for the construction of more complex molecular architectures. The C-Br bonds in this compound are particularly susceptible to a range of transformations, making it an ideal starting material for the synthesis of symmetrically and unsymmetrically substituted furans.[2] Key applications of this compound derivatives include their use as intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and antimicrobial drugs, and in the development of specialty polymers and organic electronic materials.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and they represent the most common methods for the functionalization of this compound. The enhanced reactivity of the C-Br bonds at the α-positions (C2 and C5) of the furan ring makes them excellent substrates for oxidative addition to a palladium(0) catalyst.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used method for the arylation of this compound. This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] Selective mono-arylation can be achieved by controlling the stoichiometry of the reagents, leading to the formation of 2-bromo-5-arylfurans. Subsequent coupling at the remaining C-Br bond allows for the synthesis of unsymmetrical 2,5-diarylfurans.[2]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2-Bromo-5-phenylfuran | ~70-80 |

| Arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diaryl-3-hexylthiophenes* | good |

*Data from a closely related substrate, 2,5-dibromo-3-hexylthiophene, is included to provide representative conditions.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound [2][4]

-

To a pressure tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Add the solvent (e.g., 1,4-dioxane or a toluene/ethanol mixture).

-

Add a 2.0 M aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).

-

Seal the tube and heat the mixture at 80-100 °C under an inert atmosphere (e.g., argon) for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford the desired product.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is a versatile reaction that tolerates a wide variety of functional groups.[5] Similar to the Suzuki coupling, selective mono-functionalization of this compound can be achieved.

Table 2: Stille Coupling of this compound with Organostannanes

| Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Tributylphenyltin | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 80-110 | N/A | 2-Bromo-5-phenylfuran | N/A |

*Specific yield data for this compound was not available in the provided search results, but the conditions are representative.

Experimental Protocol: General Procedure for Stille Coupling of this compound [1]

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and an anhydrous solvent (e.g., toluene or DMF).

-

Optionally, add anhydrous lithium chloride (LiCl) to accelerate the reaction.

-

Add the organostannane (e.g., tributylphenyltin, 1.1 equiv.) via syringe.

-

Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

-

Filter the resulting precipitate through a pad of celite, washing with diethyl ether or ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

-

To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas like argon (repeat three times).

-

Add a degassed solvent such as tetrahydrofuran (5 mL) and an amine base like triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise.

-

Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

While specific examples with this compound are less documented in the provided search results, other important cross-coupling reactions can likely be applied for its functionalization:

-

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[9] It is known for its high functional group tolerance.[10]

-

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions and utilizes a Grignard reagent.[11][12] Its main drawback is the high basicity of the Grignard reagent, which limits functional group compatibility.[13]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[14] It is a crucial transformation in the synthesis of pharmaceuticals and organic electronic materials.[15]

Lithiation and Reaction with Electrophiles

An alternative to palladium-catalyzed cross-coupling is the use of organolithium reagents to effect a halogen-metal exchange, followed by quenching with an electrophile. This method provides access to a different range of substituted furans. However, the regioselectivity of lithiation can be complex. The acidity of the β-protons (at C3 and C4) is significantly lower than that of the α-protons.[16]

Halogen Dance Reaction

Treatment of this compound with a strong base like lithium diisopropylamide (LDA) can induce a "halogen dance" reaction, where the bromine atom migrates to an adjacent position. This can be a useful method for the synthesis of 3-substituted 2,5-dibromofurans.[16]

Experimental Protocol: Halogen Dance on this compound [16]

-

To a solution of LDA (1.0 equiv.) in an appropriate solvent, quickly add this compound.

-

Allow the reaction to proceed to allow for metalation and subsequent halogen migration.

-

Quench the reaction with a suitable electrophile (e.g., chlorotrimethylsilane or chlorotrimethylstannane).

Table 3: Products from Halogen Dance Reaction of this compound [16]

| Electrophile | Product | Yield (%) |

| Chlorotrimethylsilane | 2,5-Dibromo-3-(trimethylsilyl)furan | 71 |

| Chlorotrimethylstannane | 2,5-Dibromo-3-(trimethylstannyl)furan | 75 |

Prevention of Halogen Dance: Selective Lithiation

To achieve selective functionalization at the 3-position without bromine migration, the reaction conditions can be modified. This typically involves a slow addition of the dibromofuran to the LDA solution and a change of solvent to tetrahydropyran (THP).[16]

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kumada coupling - Wikipedia [en.wikipedia.org]

- 12. Kumada Coupling [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. This compound [ch.imperial.ac.uk]

An In-depth Technical Guide to the Stability and Storage of 2,5-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromofuran, a versatile building block in pharmaceutical and materials science research. Due to the limited availability of specific stability studies on this compound, this document synthesizes information from safety data sheets, supplier recommendations, and the known chemistry of related furan compounds to provide best practices for its handling and storage.

Summary of Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel. The compound is a flammable and toxic liquid that may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment should be utilized at all times. Key recommendations for storage are summarized in the table below.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C for short-term storage.[2][3] For long-term storage, freezing at or below -20°C is recommended.[4] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Handle and store under an inert gas such as argon or nitrogen.[4] | Prevents oxidative degradation from atmospheric oxygen. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and air. |

| Environment | Store in a dry, well-ventilated place. | To avoid moisture uptake and to ensure proper ventilation in case of leakage. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other sources of ignition. | This compound is a flammable liquid. |

| Stabilizers | The compound is sometimes supplied with a stabilizer such as magnesium oxide (MgO).[2] | To inhibit decomposition. |

Hypothetical Degradation Pathways

A plausible, yet hypothetical, degradation pathway for this compound could involve oxidation, leading to the formation of reactive intermediates and subsequent ring-opened products.

Caption: A hypothetical oxidative degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the public domain. However, a general workflow for assessing the chemical stability of a compound like this compound can be proposed. This would typically involve subjecting the compound to various stress conditions and monitoring its degradation over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for conducting a stability study.

Caption: A general experimental workflow for a chemical stability study.

Methodology for a Hypothetical Stability Study:

-

Sample Preparation: A stock solution of this compound would be prepared in a suitable solvent (e.g., acetonitrile). This solution would then be aliquoted into vials for each stress condition.

-

Stress Conditions:

-

Thermal: Vials would be stored at elevated temperatures (e.g., 40°C and 60°C) in a temperature-controlled oven.

-

Photolytic: Vials would be exposed to a light source (e.g., a photostability chamber with UV and visible light). Control samples would be wrapped in aluminum foil.

-

Oxidative: A solution of hydrogen peroxide would be added to the sample vials.

-

Hydrolytic: The stock solution would be diluted in aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

-

-

Time Points: Samples from each stress condition would be collected at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: The concentration of this compound and the formation of any degradation products would be monitored by a stability-indicating analytical method, such as HPLC with UV detection or GC-MS.

-

Data Analysis: The rate of degradation would be calculated, and the major degradation products would be identified and characterized.

Conclusion

While quantitative stability data and specific degradation pathways for this compound are not well-documented in publicly available literature, the information from safety data sheets and chemical suppliers provides a clear consensus on the necessary precautions for its storage and handling. To ensure the compound's integrity, it is imperative to store it at low temperatures, under an inert atmosphere, and protected from light and moisture. For researchers in drug development and materials science, following these guidelines will be critical for obtaining reliable and reproducible results. Further studies are warranted to fully characterize the stability profile and degradation products of this important chemical intermediate.

References

2,5-Dibromofuran: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for 2,5-Dibromofuran, a heterocyclic organic compound utilized in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1] Due to its potential hazards, a thorough understanding of its properties and handling requirements is essential for ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity, Oral | 4 |

| Skin irritation | 2 |

| Eye irritation | 2 |

| Specific target organ toxicity – single exposure | 3 |

Source: ChemicalBook, Guidechem[2][3]

Table 2: Hazard Statements and Pictograms

| GHS Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H2Br2O[2] |

| Molecular Weight | 225.87 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3] |

| Odor | Strong, pungent[3] |

| Solubility | Sparingly soluble in water[3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimize exposure and prevent accidents.

Handling

Experimental Protocol for Safe Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Remove contaminated clothing immediately and wash before reuse.

-

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent ignition.[2]

-

Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

Storage

Experimental Protocol for Safe Storage:

-

Container: Store in a tightly closed container in a dry and cool place.[2]

-

Inert Atmosphere: For long-term stability and to prevent degradation from oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Light Protection: Protect from light by using an amber vial or by wrapping the container with aluminum foil to prevent photodegradation.[5]

-

Temperature: For long-term storage, refrigeration at 2-8 °C is recommended to slow the rate of decomposition.[5] Some sources also suggest storing in a freezer at under -20°C in an inert atmosphere.[6]

-

Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide gas.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors, mist, or gas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleaning: Collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations. Use spark-proof tools and explosion-proof equipment.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Protocol for the long-term storage of this compound.

Caption: Logical flow for responding to emergencies involving this compound.

References

- 1. CAS 32460-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C4H2Br2O | CID 10878846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 32460-00-7|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dibromofuran: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of 2,5-dibromofuran. This halogenated heterocyclic compound serves as a valuable intermediate in organic synthesis. This document details its foundational synthesis, presents its known physical and spectroscopic data in a structured format, and outlines its reactivity, making it a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The first convenient and well-documented synthesis of this compound was reported in 1990 by M. A. Keegstra, A. J. A. Klomp, and L. Brandsma in the journal Synthetic Communications.[1][2][3] Their method, which involves the direct bromination of furan in N,N-dimethylformamide (DMF), provided a significant improvement over previous attempts, which often resulted in low yields and impure products.[2] The synthesis of halogenated furans had been a challenge for organic chemists, with direct electrophilic substitution of furan often leading to a mixture of products or polymerization.[2][4] The work by Keegstra and colleagues established a reliable method for accessing the 2,5-dibromo isomer, which is the thermodynamically favored product of furan bromination due to the higher electron density at the α-positions (C2 and C5) of the furan ring.[4] This breakthrough paved the way for the increased use of this compound as a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₂Br₂O |

| Molecular Weight | 225.87 g/mol |

| CAS Number | 32460-00-7 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 7-8 °C |

| Boiling Point | 52 °C at 12 mmHg |

| Refractive Index (n²⁰D) | 1.522 |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data |

| ¹H NMR | Expected to show a singlet in the aromatic region for the two equivalent protons at the C3 and C4 positions. |

| ¹³C NMR | Expected to show two signals for the two distinct carbon environments (C2/C5 and C3/C4). |

| Mass Spectrometry | Molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-O-C stretching of the furan ring, and C-Br stretching. |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound based on the procedure reported by Keegstra, Klomp, and Brandsma.[2]

Synthesis of this compound from Furan

Materials:

-

Furan (0.25 mol)

-

Bromine (0.50 mol)

-

N,N-Dimethylformamide (DMF, 220 ml)

-

N,N-Diethylaniline (3 ml)

-

Magnesium sulfate (MgSO₄)

-

Pentane or a similar low-boiling alkane for extraction

Equipment:

-

1-liter three-necked round-bottomed flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Distillation apparatus with a 40-cm Vigreux column

-

Separatory funnel

Procedure:

-

Reaction Setup: A 1-liter three-necked round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Initial Mixture: To the flask, add 0.25 mol of furan and 120 ml of DMF.

-

Bromine Addition: A mixture of 0.50 mol of bromine and 100 ml of DMF is added dropwise to the furan solution over a period of 1 hour. The temperature of the reaction mixture should be maintained between 30 and 35 °C, using a water bath for cooling if necessary.

-

Work-up: After the addition is complete, the reaction mixture is poured into 1 liter of water and extracted three times with 100 ml portions of pentane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄) and then concentrated in vacuo.

-

Purification: Add 3 ml of N,N-diethylaniline to the remaining liquid and carefully distill it through a 40-cm Vigreux column. The fraction collected between 48 and 55 °C at 12 mmHg is practically pure this compound. A redistillation can be performed to obtain a product with a boiling point of 52 °C at 12 mmHg. The reported yield is approximately 48%.[2]

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the two carbon-bromine bonds. These bonds can participate in a variety of cross-coupling reactions and metal-halogen exchange reactions, allowing for the introduction of a wide range of substituents onto the furan ring.

Logical Workflow for Synthesis and Further Functionalization

The following diagram illustrates the synthesis of this compound and its subsequent potential for functionalization, a key aspect for its use in the development of new materials and pharmaceuticals.

References

Commercial Suppliers and Technical Guide for 2,5-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2,5-Dibromofuran, a key building block in organic synthesis. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for its synthesis and quality control.

Commercial Availability

This compound is available from a range of chemical suppliers. The purity and price can vary, and for larger quantities, a direct inquiry is often necessary. Below is a summary of some commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | CDS000239 | Not specified | 250 mg | $77.90 - $154.00 |

| Amerigo Scientific | CBB1120922 | Not specified | 250 mg | Inquiry |

| AChemBlock | V144139 | 95% | Inquiry | Inquiry |

| Santa Cruz Biotechnology | sc-254023 | Not specified | Inquiry | Inquiry |

| Sunway Pharm Ltd | CB18441 | Not specified | Inquiry | Inquiry |

| ChemicalBook | CB1844139 | 97% | Inquiry | Inquiry |

| Enamine | ENA517163159 | 95% | Inquiry | Inquiry |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the direct bromination of furan.[1] The following protocols for synthesis and quality control are based on established chemical literature.

Synthesis of this compound via Direct Bromination of Furan[1][2]

Principle: Furan reacts with two molar equivalents of bromine in N,N-dimethylformamide (DMF) to yield this compound.[2] Furan is an electron-rich heterocycle and readily undergoes electrophilic substitution.[3] The reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of polybrominated byproducts.

Materials:

-

Furan

-

Bromine

-

N,N-dimethylformamide (DMF)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (2.0 equivalents) in DMF to the cooled furan solution via the dropping funnel, maintaining the temperature at or below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Common Impurities: The direct bromination of furan can lead to the formation of mono-brominated furan (2-bromofuran) if the stoichiometry of bromine is insufficient, or tri- and tetra-brominated furans if an excess of bromine is used.[4] Residual starting material (furan) may also be present.

Quality Control of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound. The chemical shifts and coupling constants of the protons on the furan ring are characteristic of the substitution pattern.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

¹H NMR Data Acquisition Parameters (example):

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard ¹H acquisition

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 2-3 seconds

Expected ¹H NMR Spectrum: The spectrum is expected to show a singlet for the two equivalent protons at the 3- and 4-positions of the furan ring. The exact chemical shift will depend on the solvent used but is typically in the aromatic region.

¹³C NMR Data Acquisition Parameters (example):

-

Spectrometer: 100 MHz

-

Pulse Sequence: Proton-decoupled ¹³C acquisition

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

Expected ¹³C NMR Spectrum: The spectrum should show two distinct signals corresponding to the carbon atoms of the furan ring.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It can be used to determine the purity of this compound and identify any impurities.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (example):

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of halogenated organic compounds (e.g., a non-polar or medium-polarity column).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the analyte from any potential impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: A mass range of m/z 50-300 is typically sufficient to detect the molecular ion of this compound (m/z 226) and its fragmentation pattern.

Visualizations

Procurement and Quality Control Workflow

Caption: A flowchart illustrating the procurement and quality control process for this compound.

Synthetic Pathway of this compound

Caption: The direct bromination of furan to yield this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,5-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dibromofuran in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic tool enables the formation of carbon-carbon bonds, leading to the synthesis of 2,5-diaryl-furans, a class of compounds with significant applications in medicinal chemistry and materials science.

Introduction

The furan nucleus is a prevalent heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Specifically, 2,5-diaryl-substituted furans are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of these biaryl compounds, offering mild reaction conditions and tolerance to a variety of functional groups.[2][3] This document outlines the application of this compound as a key building block in these syntheses.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of this application note, this compound serves as the dihalide, allowing for a twofold coupling to generate symmetrically or unsymmetrically substituted 2,5-diaryl-furans. The general reaction scheme is depicted below:

Caption: General scheme of the Suzuki-Miyaura reaction with this compound.

Applications in Drug Development and Materials Science

The 2,5-diaryl-furan scaffold is a key component in a variety of biologically active molecules and functional materials.

-

Medicinal Chemistry : These compounds have been reported to act as DNA minor groove binders, RNA binders, and inhibitors of enzymes like COX-2.[1] Their structural rigidity and potential for diverse substitution patterns make them attractive for library synthesis in drug discovery programs.

-

Materials Science : 2,5-diaryl-furans have been investigated as blue emissive materials, polymeric oligo-donors, and photonic chromophores.[1] The ability to tune the electronic properties through the choice of aryl substituents makes them promising candidates for organic electronics.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

-

Solvents should be degassed prior to use.

-

The purity of the reactants, particularly the boronic acid, can significantly impact the reaction outcome.

Representative Protocol for the Synthesis of a 2,5-Diaryl-furan

This protocol is adapted from general procedures for Suzuki-Miyaura reactions involving polyhalogenated furans.[4][5]

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

1,4-Dioxane or a Toluene/Dioxane mixture

Equipment:

-

Pressure tube or Schlenk flask

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

-

To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.03 mmol).

-

Add the solvent (e.g., 5 mL of 1,4-dioxane or a 4:1 toluene/dioxane mixture).

-

Add the 2M aqueous solution of potassium carbonate (1.0 mL).

-

Seal the pressure tube and place it under an argon atmosphere.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate).

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving substituted furans. Note that specific yields for this compound will be dependent on the specific arylboronic acid used and optimization of reaction conditions. The data presented here for tetrabromofuran can serve as a useful starting point for estimating outcomes with dibromofuran.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Brominated Furans [4][5]

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Catalyst Loading | 2-3 mol% |

| Base | 2M aq. K₂CO₃ |

| Solvent | 1,4-Dioxane or Toluene/Dioxane (4:1) |

| Temperature | 80 °C |

| Reaction Time | 3-5 hours |

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Tetrabromofuran with Various Arylboronic Acids [4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,3,4,5-Tetraphenylfuran | 92 |

| 2 | 4-Ethylphenylboronic acid | 2,3,4,5-Tetrakis(4-ethylphenyl)furan | 92 |

| 3 | 4-Fluorophenylboronic acid | 2,3,4,5-Tetrakis(4-fluorophenyl)furan | 80 |

| 4 | 3,5-Dimethylphenylboronic acid | 2,3,4,5-Tetrakis(3,5-dimethylphenyl)furan | 76 |

Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion